4-(Azetidin-3-ylmethyl)morpholine dihydrochloride
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Overview
Description
4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C8H16N2O.2HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride typically involves the reaction of azetidine with morpholine under controlled conditions. One common method involves the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under an inert atmosphere at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-ylmethyl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidin-3-yl)morpholine
- 4-(3-Azetidinyl)morpholine dihydrochloride
- 4-(Azetidin-3-yl)methylpiperidine dihydrochloride
Uniqueness
4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various scientific research applications .
Properties
CAS No. |
1323155-31-2 |
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Molecular Formula |
C8H17ClN2O |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-3-11-4-2-10(1)7-8-5-9-6-8;/h8-9H,1-7H2;1H |
InChI Key |
CHGKKBJENMHXDI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2CNC2.Cl.Cl |
Canonical SMILES |
C1COCCN1CC2CNC2.Cl |
Synonyms |
4-(azetidin-3-ylMethyl)Morpholine dihydrochloride |
Origin of Product |
United States |
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